molecular formula C9H10ClNO3S B14404041 N-(Benzenesulfonyl)-3-chloropropanamide CAS No. 88069-01-6

N-(Benzenesulfonyl)-3-chloropropanamide

Cat. No.: B14404041
CAS No.: 88069-01-6
M. Wt: 247.70 g/mol
InChI Key: VHZVSZSLNKQUIH-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-3-chloropropanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a 3-chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-3-chloropropanamide typically involves the reaction of benzenesulfonyl chloride with 3-chloropropanamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+ClCH2CH2CONH2C6H5SO2NHCH2CH2Cl+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{ClCH}_2\text{CH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{Cl} + \text{HCl} C6​H5​SO2​Cl+ClCH2​CH2​CONH2​→C6​H5​SO2​NHCH2​CH2​Cl+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzenesulfonic acid and 3-chloropropanoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: The major products are N-substituted sulfonamides.

    Hydrolysis: The major products are benzenesulfonic acid and 3-chloropropanoic acid.

Scientific Research Applications

N-(Benzenesulfonyl)-3-chloropropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide groups.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-3-chloropropanamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the 3-chloropropanamide moiety but shares the sulfonamide group.

    N-(Tosyl)-3-chloropropanamide: Similar structure but with a toluenesulfonyl group instead of a benzenesulfonyl group.

    3-Chloropropanamide: Lacks the benzenesulfonyl group but shares the 3-chloropropanamide moiety.

Uniqueness

N-(Benzenesulfonyl)-3-chloropropanamide is unique due to the presence of both the benzenesulfonyl and 3-chloropropanamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88069-01-6

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

N-(benzenesulfonyl)-3-chloropropanamide

InChI

InChI=1S/C9H10ClNO3S/c10-7-6-9(12)11-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

VHZVSZSLNKQUIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCl

Origin of Product

United States

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